2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol
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Overview
Description
2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is a complex organic compound that features a chlorothiophene ring, a sulfonamide group, and a methoxybutanol moiety
Scientific Research Applications
2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Used in the development of advanced materials and coatings
Mechanism of Action
This compound has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in the immune response. It dose-dependently inhibited LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages with an IC 50 of 8.45 ± 1.56 μM . This inhibition was also confirmed using mouse bone-marrow-derived macrophages and LPS-challenged mice in vivo .
Future Directions
The compound has shown promising results in the treatment of Multiple Sclerosis (MS), a neurological disorder. It delayed the progression and reduced the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS, in both prophylactic and therapeutic settings . This strongly encourages further development of this lead compound as a potential therapeutic agent for human MS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol typically involves multiple steps. One common approach starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 5-chlorothiophene-2-sulfonamide . The final step involves the reaction of this sulfonamide with 4-methoxybutan-2-ol under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxybutanol moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Produces aldehydes or acids.
Reduction: Produces amines.
Substitution: Produces various substituted thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonamide: Shares the sulfonamide group but lacks the methoxybutanol moiety.
2-Chlorothiophene: Similar thiophene ring structure but lacks the sulfonamide and methoxybutanol groups.
Uniqueness
2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO4S2/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNOLGIUVCLIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=CC=C(S1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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